molecular formula C9H7F3O2 B1295243 4'-Methoxy-2,2,2-trifluoroacetophenone CAS No. 711-38-6

4'-Methoxy-2,2,2-trifluoroacetophenone

Cat. No. B1295243
CAS RN: 711-38-6
M. Wt: 204.15 g/mol
InChI Key: NCJZVRPXSSYDBG-UHFFFAOYSA-N
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Description

4'-Methoxy-2,2,2-trifluoroacetophenone is a chemical compound that is related to various acetophenone derivatives, which are often used in organic synthesis and have potential applications in material science and pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their reactions can give insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related compounds often involves reactions of 2-hydroxyacetophenones with various reagents. For instance, the reaction of N-unsubstituted imines of 2-hydroxyacetophenones with trichloro(trifluoro)ethylidene nitromethanes can proceed via tandem oxa-Michael/aza-Henry additions or aza-Michael addition to yield chromenes or propan-2-amines . Similarly, the synthesis of trinuclear palladium(II) complexes involves the use of 2-hydroxy-4-methoxyacetophenone derivatives . These methods could potentially be adapted for the synthesis of 4'-Methoxy-2,2,2-trifluoroacetophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the X-ray crystal structure of a trinuclear palladium(II) complex with a 2-hydroxy-4-methoxyacetophenone derivative revealed a chair-type hexagon of alternating Pd and S atoms . Density Functional Theory (DFT) has been used to optimize the stable geometry of 2-hydroxy-4-methoxyacetophenone and to determine structural parameters, thermodynamic properties, and vibrational frequencies . These studies provide a foundation for understanding the molecular structure of 4'-Methoxy-2,2,2-trifluoroacetophenone.

Chemical Reactions Analysis

The chemical reactivity of acetophenone derivatives is diverse. Cyclization of 2-hydroxyacetophenone hydrazones can lead to the formation of benzoxazinones . Additionally, reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester with various amines and its thermal cyclization have been investigated, demonstrating the potential for nucleophilic substitution and decarbonylation reactions . These reactions could be relevant to the chemical behavior of 4'-Methoxy-2,2,2-trifluoroacetophenone under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives can be inferred from spectroscopic and computational studies. Vibrational spectroscopy and NMR have been used to assign the vibrational frequencies and chemical shifts of 2-hydroxy-4-methoxyacetophenone . Quantum chemical calculations provide insights into the reactivity descriptors such as chemical hardness, potential, softness, electrophilicity, and nucleophilicity . These properties are crucial for understanding the behavior of 4'-Methoxy-2,2,2-trifluoroacetophenone in various chemical environments.

Scientific Research Applications

Structural Studies and Molecular Interactions

4'-Methoxy-2,2,2-trifluoroacetophenone derivatives have been studied for their structural properties and intermolecular interactions. For instance, a family of o-hydroxyacetophenone derivatives, including 2-hydroxy-5-methoxy-4-methylacetophenone, has been analyzed using X-ray powder diffraction, Hirshfeld surfaces, and 2D-fingerprint plots. These studies provide insights into weak hydrogen bonds and π⋯π interactions, contributing to understanding molecular assemblies and frameworks (Chattopadhyay et al., 2012).

Vibrational and NMR Studies

Vibrational, NMR, and quantum chemical studies of compounds like 2-hydroxy-4-methoxyacetophenone have been conducted. These studies focus on the stable geometry optimization, structural parameters, thermodynamic properties, and vibrational frequencies. Such research is crucial for understanding the electronic properties and reactivity descriptors of these compounds (Arjunan et al., 2014).

Acid Strength and Hydration Properties

Research on trifluoroacetophenones, including their acid strengths and hydration properties, has been conducted. Studies on a series of trifluoroacetophenones have provided insights into their ionization constants and hydration equilibriums in various solvent mixtures. This information is valuable for understanding the solvent-dependent behavior of these compounds (McDonald et al., 1983).

properties

IUPAC Name

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJZVRPXSSYDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221319
Record name 4'-Methoxy-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-2,2,2-trifluoroacetophenone

CAS RN

711-38-6
Record name 4'-Methoxy-2,2,2-trifluoroacetophenone
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Record name 711-38-6
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Record name 4'-Methoxy-2,2,2-trifluoroacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-4'-methoxyacetophenone
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Synthesis routes and methods

Procedure details

At −60° C., a solution of 10.5 g of 4-methoxyphenylmagnesium bromide in 50 ml of THF was added dropwise over a period of 1 hour to a solution of 7.2 g of methyl trifluoroacetate in 50 ml of ether. Stirring was then continued at −20° C. for 2 hours and at 0° C. for a further hour. The reaction solution was mixed with 25 ml of 2N hydrochloric acid and extracted with ethyl acetate. The extract was dried and concentrated. The residue was distilled under reduced pressure (b.p. 41° C., 4.5×10−1 torr), to give the title product as a colourless oil.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
SA Andrianova, MY Kornilov, AG Nemazanyi… - Український хімічний …, 1992 - elibrary.ru
Number of citations: 0 elibrary.ru
MR Kalbagh, D Karuturi, S Kulala… - Synthetic …, 2020 - Taylor & Francis
Herein, we report the first synthesis and characterization of 2-(2,2,2-trifluoro-1-aryl-ethylidene)cyclohexane-1,3-dione (4a–4t, upto 80%) via a two-step procedure starting from 1,3-…
Number of citations: 2 www.tandfonline.com
Y Segawa, T Higashihara, M Ueda - Polymer Chemistry, 2013 - pubs.rsc.org
Hyperbranched polymers (HBPs) are highly branched macromolecules with 3-dimensional globular structures, which have unique properties, such as low viscosity, high solubility, and …
Number of citations: 90 pubs.rsc.org
JR Dice, L Scheinman, KW Berrodin - Journal of Medicinal …, 1966 - ACS Publications
The compounds were synthesized by adding an aralkylpyridine anion to the appropriately substituted trifluoroacetophenone. Since two asymmetric centers were generated inthis …
Number of citations: 8 pubs.acs.org
JM Chong, EK Mar - The Journal of Organic Chemistry, 1991 - ACS Publications
The enantioselectivity is, however, sensitive to the amount ofBINAL-H reagent used. The ee is maintained in the 84-91% range when the number of equivalents of BINAL-H reagent is …
Number of citations: 53 pubs.acs.org
R Doi, K Kikushima, M Ohashi… - Journal of the American …, 2015 - ACS Publications
We have synthesized a new nickel enolate [(PhCOCF 2 )Ni(dcpe)][FB(C 6 F 5 ) 3 ] featuring fluorine atoms on the enolate moiety via B(C 6 F 5 ) 3 -promoted C–F bond activation of α,α,α-…
Number of citations: 60 pubs.acs.org
N Duangdee, W Harnying, G Rulli… - Journal of the …, 2012 - ACS Publications
Aldol reactions with trifluoroacetophenones as acceptors yield chiral α-aryl, α-trifluoromethyl tertiary alcohols, valuable intermediates in organic synthesis. Of the various organocatalysts …
Number of citations: 63 pubs.acs.org
H Serizawa, K Aikawa, K Mikami - Chemistry–A European …, 2013 - Wiley Online Library
Being economic with fluorine: The direct synthesis of CuCF 3 from a cuprate reagent and trifluoromethyl ketones, as one of the most economical and efficient trifluoromethyl sources, …
TA Hamlin, GML Lazarus, CB Kelly… - … Process Research & …, 2014 - ACS Publications
A continuous-flow approach to the synthesis of 3,3,3-trifluoromethylpropenes involving Grignard addition of (trimethylsilyl)methylmagnesium chloride to a trifluoromethyl ketone followed …
Number of citations: 39 pubs.acs.org
S Hyde, J Veliks, DMH Ascough, R Szpera, RS Paton… - Tetrahedron, 2019 - Elsevier
Aryl substituted 2,2,2-trifluorodiazoethanes undergo rhodium(II)-catalysed insertion reactions with tin hydrides affording the corresponding α-(trifluoromethyl)benzyl stannanes. This …
Number of citations: 13 www.sciencedirect.com

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